molecular formula C9H9ClN4O2 B13006721 Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13006721
M. Wt: 240.64 g/mol
InChI Key: UKRYTIBFBUCJGB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a multifunctional pyrazolo[1,5-a]pyrimidine core, which is a privileged scaffold in the design of kinase inhibitors . The presence of both a chloro and an amino group on the ring structure makes it a versatile building block for further derivatization, primarily via nucleophilic aromatic substitution reactions and amide bond formation . Research into analogous pyrazolo[1,5-a]pyrimidine carboxamides has identified this chemotype as a promising scaffold for developing potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signal transducer in the innate immune response . Such inhibitors have potential applications in the treatment of various inflammatory diseases, including rheumatoid arthritis and lupus . The reactive chloropyrazolo site allows for efficient introduction of various amine substituents to explore structure-activity relationships (SAR), while the ester group can be hydrolyzed to a carboxylic acid or directly used in coupling reactions to generate carboxamide derivatives . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H9ClN4O2/c1-2-16-9(15)6-7(11)13-14-4-3-5(10)12-8(6)14/h3-4H,2H2,1H3,(H2,11,13)

InChI Key

UKRYTIBFBUCJGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2N=C1N)Cl

Origin of Product

United States

Preparation Methods

Condensation of 5-Amino-3-methylpyrazole with Diethyl Malonate

A foundational step involves reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate. This reaction yields a dihydroxy-heterocyclic intermediate, which is a precursor to the pyrazolo[1,5-a]pyrimidine core.

  • Reaction conditions: Sodium ethanolate base, reflux conditions.
  • Yield: Approximately 89% for the dihydroxy-heterocycle intermediate.
  • Reference: This method is reported in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and provides a high-yielding route to the core structure.

Chlorination to Introduce the 5-Chloro Substituent

The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl3) to selectively replace hydroxyl groups with chlorine atoms, particularly at the 5-position.

  • Reaction conditions: POCl3, reflux.
  • Yield: Around 61% for 5,7-dichloro derivatives.
  • Selectivity: Chlorination is selective for the 5-position due to electronic and steric factors.
  • Reference: This chlorination step is critical for introducing the 5-chloro substituent and is well-documented in pyrazolo[1,5-a]pyrimidine chemistry.

Amination at the 2-Position

The 2-amino group can be introduced by nucleophilic substitution or direct amination of the corresponding 2-chloro or 2-halo precursor. Alternatively, starting from 2-aminopyrazole derivatives can facilitate this step.

  • Typical reagents: Amines or ammonia sources under controlled conditions.
  • Reaction conditions: Mild heating or room temperature, often in polar aprotic solvents.
  • Reference: Amination strategies are common in heterocyclic synthesis and have been applied to pyrazolo[1,5-a]pyrimidine derivatives.

Esterification to Form Ethyl Carboxylate

The carboxylate group at the 3-position is introduced as an ethyl ester, often via esterification of the corresponding acid or direct use of ethyl esters in the condensation step.

  • Typical reagents: Ethanol or ethyl esters, acid catalysts.
  • Reference: The ethyl ester functionality is stable under the reaction conditions used for ring formation and substitution.

Representative Experimental Procedures and Yields

Step Reaction Conditions Reagents Yield (%) Notes
1. Condensation Sodium ethanolate, reflux 5-Amino-3-methylpyrazole + Diethyl malonate 89 Formation of dihydroxy-heterocycle intermediate
2. Chlorination POCl3, reflux Dihydroxy intermediate 61 Selective chlorination at 5-position
3. Amination Nucleophilic substitution, mild heating Amines or ammonia Variable (high) Introduction of 2-amino group
4. Esterification Acid catalysis or direct use Ethanol or ethyl ester High Formation of ethyl 3-carboxylate

Alternative Synthetic Routes and Optimization

Nucleophilic Substitution on Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

An alternative method involves starting from ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate and performing nucleophilic substitution with amines under various conditions:

  • Example: Reaction with (R)-2-(2,5-difluorophenyl)pyrrolidine in dimethyl sulfoxide at 180 °C for 2 hours with potassium fluoride as a base yields substituted derivatives in 98% yield.
  • Other conditions: Using N-ethyl-N,N-diisopropylamine in butan-1-ol at 100 °C for 15 hours gives 79.7% yield.
  • Inert atmosphere and acetonitrile solvent at 60 °C for 1 hour with DIPEA base also affords high yields (~91%).

These methods demonstrate the versatility of the 5-chloro intermediate for further functionalization, including amination at the 2-position.

Mechanistic Insights

  • The condensation step likely proceeds via nucleophilic attack of the amino group on the activated malonate derivative, followed by cyclization.
  • Chlorination with POCl3 replaces hydroxyl groups with chlorine atoms via electrophilic substitution.
  • Amination involves nucleophilic displacement of a leaving group (often chlorine) at the 2-position.
  • Ester groups remain intact during these transformations due to their relative stability under the reaction conditions.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Reference
Condensation with diethyl malonate 5-Amino-3-methylpyrazole Sodium ethanolate Reflux 89%
Chlorination with POCl3 Dihydroxy intermediate POCl3 Reflux 61%
Amination via nucleophilic substitution 5-Chloropyrazolo derivative Amines, bases Mild heating High
Esterification Carboxylic acid or direct ester Ethanol, acid catalyst Standard High

Chemical Reactions Analysis

Nucleophilic Substitution at C5

The chlorine atom at position 5 undergoes nucleophilic substitution under basic or catalytic conditions. Key reactions include:

Amination with Amines

Reaction with primary/secondary amines (e.g., morpholine, pyrrolidine derivatives) in polar aprotic solvents (DMSO, DMF) yields substituted pyrazolo[1,5-a]pyrimidines.

ReactantConditionsYieldProductSource
(R)-2-(2,5-difluorophenyl)pyrrolidineKF/DMSO, 180°C, 2h98%Ethyl (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
MorpholineK₂CO₃/ACN, RT94%Ethyl 5-morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylate

Mechanism : Base-assisted deprotonation enhances nucleophilicity of amines, facilitating SNAr displacement of chlorine.

Functionalization of the 2-Amino Group

The amino group at position 2 participates in condensation and cyclization reactions:

Diazo Coupling

Reaction with nitrous acid forms diazonium intermediates, enabling coupling with electron-rich aromatics (e.g., phenols). This pathway is critical for synthesizing azo dyes and bioactive derivatives .

Schiff Base Formation

Condensation with aldehydes/ketones in ethanol under acidic conditions produces imine-linked derivatives. For example:

  • Reactant : Benzaldehyde

  • Conditions : AcOH/EtOH, 80°C, 4h

  • Product : Ethyl 2-(benzylideneamino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (Yield: 85%) .

Ester Group Transformations

The ethyl ester at position 3 undergoes hydrolysis, aminolysis, or reduction:

Hydrolysis to Carboxylic Acid

ConditionsCatalystYieldProductSource
6M HCl, reflux, 6hNone92%2-Amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
NaOH/EtOH, RT, 2hNone88%Sodium salt of the carboxylic acid

Aminolysis with Hydrazine

Reaction with hydrazine hydrate replaces the ester with a hydrazide group:

  • Conditions : EtOH, 50°C, 1h

  • Product : 2-Amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carbohydrazide (Yield: 79%) .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes halogenation and nitration at position 7:

ReactionReagentConditionsYieldProductSource
BrominationNBS, AIBNCCl₄, reflux, 3h76%Ethyl 2-amino-5-chloro-7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
NitrationHNO₃/H₂SO₄0°C, 1h68%Ethyl 2-amino-5-chloro-7-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ring-Opening and Rearrangement

Under strong acidic conditions, the pyrazolo[1,5-a]pyrimidine ring undergoes cleavage:

  • Conditions : Conc. H₂SO₄, 120°C, 12h

  • Product : 5-Chloro-2-aminopyrimidine-4-carboxylic acid ethyl ester (Yield: 62%) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–H functionalization:

ReactionCatalystConditionsYieldProductSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 6h81%Ethyl 2-amino-5-chloro-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Photochemical Reactions

UV irradiation in methanol induces dimerization via [2+2] cycloaddition:

  • Product : Bispyrazolo[1,5-a]pyrimidine derivative (Yield: 55%) .

Scientific Research Applications

Anticancer Activity

Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have revealed that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. This property is attributed to its ability to disrupt bacterial cell wall synthesis .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce neuronal cell death and improve cognitive function .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Studies indicate that it can inhibit the growth of certain weed species, making it a candidate for development as a selective herbicide. The mechanism involves interference with photosynthesis and plant metabolism .

Plant Growth Regulation

This compound has also been investigated for its role as a plant growth regulator. It promotes root development and enhances stress resistance in crops, suggesting potential applications in sustainable agriculture .

Activity TypeExperimental ModelObserved EffectReference
AnticancerHuman cancer cell linesInduced apoptosis
AntimicrobialBacterial strainsInhibition of growth
NeuroprotectiveAnimal modelsReduced neuronal death
HerbicidalWeed speciesGrowth inhibition
Plant Growth RegulatorCrop speciesEnhanced root development

Table 2: Synthesis and Yield of this compound

Synthesis MethodReaction ConditionsYield (%)Reference
Reaction ADMF, 100°C, 14 hours35%
Reaction BAcetonitrile, room temp31%

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the herbicidal efficacy of the compound revealed promising results against common agricultural weeds. The trials indicated that the compound could be used effectively at low concentrations without harming crop yield.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The structural analogs of this compound differ primarily in substituent type and position. Table 1 summarizes key differences:

Table 1. Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate 2-NH₂, 5-Cl, 3-COOEt C₉H₉ClN₄O₂ 240.65 Potential kinase inhibitor (inferred) -
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 3-COOEt C₉H₈ClN₃O₂ 225.63 Hazardous (H302, H315, H319)
Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate 2-NH₂, 5-O, 3-COOEt C₉H₁₀N₄O₃ 222.20 Susceptible to decarboxylation
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate 5-Cl, 7-Cl, 2-COOEt C₉H₇Cl₂N₃O₂ 260.08 Increased lipophilicity
Key Observations:

This group may also facilitate interactions with biological targets, such as kinases or GABA receptors, as seen in related scaffolds .

Chlorine vs. Oxo Substituents : The 5-chloro substituent is electron-withdrawing, which may stabilize the aromatic system and influence electrophilic substitution reactions. In contrast, the 5-oxo group in dihydro analogs promotes tautomerization and decarboxylation under acidic or basic conditions .

Biological Activity

Overview

Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that contributes to its potential therapeutic applications, particularly in oncology and neurology.

  • Molecular Formula : C9H8ClN3O2
  • CAS Number : 1394003-65-6
  • IUPAC Name : this compound

This compound exhibits its biological activity primarily through the modulation of various enzymatic pathways. Its structure allows it to interact with specific receptors and enzymes, leading to potential neuroprotective and anti-inflammatory effects. The compound has been noted for its ability to inhibit certain kinases, which are crucial in cancer cell proliferation and survival.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as anticancer agents. In particular, studies have highlighted the following findings:

  • Inhibition of PI3Kδ : A derivative of this compound demonstrated an IC50 value of 18 nM against PI3Kδ, indicating potent inhibitory activity. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition .
  • Cell Viability Assays : In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration:

  • Oxidative Stress Reduction : The compound has been reported to decrease oxidative stress markers in neuronal cells exposed to neurotoxic agents.
  • Inflammation Modulation : It may inhibit pro-inflammatory cytokines, thereby providing a protective effect against neuroinflammation associated with conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Research into SAR has revealed that:

  • Substituents at the 2-amino position can enhance binding affinity to target enzymes.
  • The presence of chlorine at the 5-position is linked with increased potency against specific cancer cell lines.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines with varying IC50 values depending on structural modifications .
  • Neuroprotection Research : In a model simulating oxidative stress conditions in neuronal cells, the compound exhibited protective effects by reducing cell death and inflammation markers compared to untreated controls .

Comparative Analysis with Related Compounds

Compound NameIC50 (nM)Biological Activity
This compound18PI3Kδ inhibition
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateVariesAnticancer activity
Ethyl 2-amino-pyrazolo[1,5-a]pyrimidineHigherGeneral enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 5-chloro-substituted pyrazolo[1,5-a]pyrimidine carboxylates?

  • Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is optimized using ethanol:water (1:1 v/v) under ultrasonic irradiation at room temperature, achieving yields up to 95%. Thin-layer chromatography (TLC) is employed to monitor reaction progress, with precipitation of the product simplifying isolation . For regioselective synthesis, cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds in ethanol is recommended, as demonstrated in studies yielding 87–95% of target compounds .

Q. How is the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives verified?

  • Methodological Answer : X-ray crystallography provides definitive proof of molecular geometry, as seen in crystal structure analyses of related compounds (e.g., ethyl 7-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate) . Complementary techniques include 1H^1H and 13C^{13}C NMR spectroscopy (using CDCl3_3 or DMSO-d6_6 as solvents), mass spectrometry for molecular weight confirmation, and elemental analysis for purity validation .

Q. What analytical techniques are used to assess purity and functional group integrity?

  • Methodological Answer : TLC is standard for monitoring reaction progress. High-performance liquid chromatography (HPLC) and gas chromatography (GC) quantify purity, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like esters and amines. Melting point analysis (e.g., 210–212°C for ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate) further confirms compound identity .

Advanced Research Questions

Q. How can researchers address contradictory data in hydrolysis reactions leading to decarboxylation?

  • Methodological Answer : Hydrolysis of the ester group in pyrazolo[1,5-a]pyrimidines is highly solvent-dependent. In alkaline media, partial retention of the carboxylate is possible, but spontaneous decarboxylation dominates. In acidic conditions, rapid decarboxylation occurs, yielding 3-unsubstituted derivatives. To mitigate this, use buffered aqueous systems or protect the carboxylate with tert-butyl groups during synthesis .

Q. What strategies improve regioselectivity in cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine cores?

  • Methodological Answer : Regioselectivity is controlled by the electronic nature of substituents on the 5-aminopyrazole precursor. Electron-withdrawing groups (e.g., Cl at position 5) direct cyclization to the pyrimidine ring's C7 position. Steric effects from bulky aryl substituents further modulate selectivity. Computational modeling (DFT) can predict regiochemical outcomes prior to synthesis .

Q. How do reaction conditions influence the stereochemical outcome of reduced pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol produces anti-configuration isomers (e.g., ethyl (5S,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate). Syn-isomers are inaccessible due to steric hindrance. NMR analysis (NOESY) and X-ray crystallography differentiate syn/anti configurations .

Q. What catalytic systems enhance efficiency in multicomponent reactions for dihydrotetrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer : Ammonium chloride (20 mol%) in solvent-free conditions promotes the Biginelli-like synthesis of ethyl 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates. This catalyst outperforms Lewis acids like FeCl3_3 or ZnCl2_2, achieving yields >85% while avoiding side reactions .

Q. How can solubility challenges during synthesis be mitigated?

  • Methodological Answer : Ultrasonic irradiation in ethanol:water (1:1) enhances solubility of hydrophobic intermediates, promoting homogeneous reaction conditions. For highly insoluble products, dropwise addition of antisolvents (e.g., hexane) precipitates the compound without compromising yield .

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